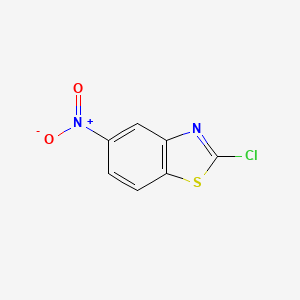

2-Chloro-5-nitrobenzothiazole

CAS No.: 3622-38-6

Cat. No.: VC3737607

Molecular Formula: C7H3ClN2O2S

Molecular Weight: 214.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3622-38-6 |

|---|---|

| Molecular Formula | C7H3ClN2O2S |

| Molecular Weight | 214.63 g/mol |

| IUPAC Name | 2-chloro-5-nitro-1,3-benzothiazole |

| Standard InChI | InChI=1S/C7H3ClN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H |

| Standard InChI Key | BSHJRTMGKFPQGZ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl |

Introduction

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 2-Chloro-5-nitrobenzothiazole typically builds upon established methods for preparing benzothiazole derivatives. One potential synthetic approach involves utilizing 2-mercaptobenzothiazole as a starting material, which can be converted to various 2-chlorobenzothiazole derivatives using chlorinating agents.

According to patented methods for synthesizing related compounds, 2-chlorobenzothiazole can be prepared by reacting 2-mercaptobenzothiazole with sulfuryl chloride (SO2Cl2) at approximately 25°C . The patent specifically states: "I have now found that 2-chlorobenzothiazole can be prepared in very high yields and in a highly pure form by the action of sulfuryl chloride (SO2Cl2) on 2-mercaptobenzothiazole."

For 2-Chloro-5-nitrobenzothiazole specifically, the patent mentions that it "can be prepared using an amount of 2-mercapto-5-nitrobenzothiazole molecularly equivalent to the 2-mercaptobenzothiazole" . This suggests a direct approach starting with an already nitrated precursor.

The general synthetic procedure involves:

-

Adding sulfuryl chloride to 2-mercapto-5-nitrobenzothiazole over a period of approximately 5 minutes at room temperature

-

Allowing the mixture to stand for about one hour

-

Adding ice and water to decompose excess sulfuryl chloride

-

Separating and washing the oily layer with water

-

Distilling under reduced pressure to obtain the purified product

Industrial Production Methods

Industrial production of 2-Chloro-5-nitrobenzothiazole likely involves scaled-up versions of laboratory procedures, with modifications to ensure safety, efficiency, and economic viability. In industrial settings, the synthesis typically employs controlled reactions in large reactors with precise monitoring of temperature and pressure to maximize yield and purity.

Purification methods such as crystallization or distillation are commonly employed to obtain high-purity products suitable for pharmaceutical or research applications. The industrial process must also address safety concerns related to handling reactive chemicals such as sulfuryl chloride and nitrated compounds.

Biological Activities and Applications

Antimicrobial Properties

2-Chloro-5-nitrobenzothiazole has demonstrated effectiveness against various bacterial strains. The antimicrobial activity of this compound is likely influenced by its halogenated heterocyclic structure, which can interact with bacterial cellular components and disrupt essential processes.

The presence of both chlorine and nitro substituents enhances the compound's antimicrobial properties, as halogenated and nitrated heterocycles often exhibit stronger biological activities compared to their unsubstituted counterparts. This attribute makes 2-Chloro-5-nitrobenzothiazole a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antimicrobial resistance.

Anticancer Activity

Studies suggest that 2-Chloro-5-nitrobenzothiazole exhibits potential in inhibiting cancer cell growth. The anticancer properties of benzothiazole derivatives have been documented in various research studies, with mechanisms potentially involving:

-

Inhibition of cellular division pathways

-

Induction of apoptosis (programmed cell death)

-

Interference with DNA replication and transcription

-

Disruption of cancer-specific metabolic processes

The specific mechanisms by which 2-Chloro-5-nitrobenzothiazole exerts its anticancer effects warrant further investigation, as understanding these pathways could lead to the development of novel therapeutic agents.

Medicinal Chemistry Applications

2-Chloro-5-nitrobenzothiazole serves as an important intermediate in organic synthesis and medicinal chemistry. Its functionalized structure provides a versatile scaffold for further modification, enabling the creation of more complex molecules with enhanced or tailored biological activities.

The compound influences cell signaling pathways and gene expression by interacting with transcription factors and enzymes. These interactions underline its potential therapeutic applications and highlight the importance of understanding its mechanisms of action in biological contexts.

In drug development processes, such intermediates allow medicinal chemists to:

-

Build structure-activity relationship (SAR) libraries

-

Optimize lead compounds for improved efficacy and safety profiles

-

Develop novel therapeutic agents targeting specific diseases

Structure-Activity Relationships

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Chloro-5-nitrobenzothiazole, it is valuable to compare it with structurally related compounds. The following table presents a comparative analysis:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-nitrobenzothiazole | Similar halogenated structure with nitro group at 4-position | Different position of nitro group affects electronic distribution and reactivity |

| 2-Chloro-6-nitrobenzothiazole | Halogenated benzothiazole with nitro group at 6-position | Variation in nitro position leads to different biological activities |

| 2-Chloro-5-methylbenzothiazole | Similar core with methyl instead of nitro group at 5-position | Altered electronic properties due to electron-donating vs. electron-withdrawing effects |

| 2-Chlorobenzothiazole | Lacks nitro group | Simpler structure with different reactivity profile |

| 2-Mercapto-5-nitrobenzothiazole | Contains thiol instead of chlorine at 2-position | Precursor with distinct chemical behavior and potential biological effects |

The positions and nature of substituents on the benzothiazole ring significantly influence the compound's physicochemical properties and biological activities. For instance, the position of the nitro group can affect electronic distribution, dipole moment, and interactions with biological targets.

Effect of Functional Groups on Activity

The specific functional groups present in 2-Chloro-5-nitrobenzothiazole contribute significantly to its biological and chemical properties:

-

The chlorine at the 2-position:

-

Increases lipophilicity, potentially enhancing membrane permeability

-

Serves as a leaving group for nucleophilic substitution reactions

-

May form halogen bonds with biological targets

-

-

The nitro group at the 5-position:

-

Acts as a strong electron-withdrawing group, affecting electronic distribution

-

Can participate in hydrogen bonding interactions with biological receptors

-

May undergo reduction reactions in biological systems, potentially contributing to mechanism of action

-

The combination of these functional groups creates a unique electronic and steric environment that determines how the molecule interacts with biological targets and participates in chemical reactions.

Environmental Considerations and Biodegradation

Environmental Implications

As a halogenated nitroaromatic compound, 2-Chloro-5-nitrobenzothiazole may present environmental challenges similar to other compounds in this class. Research on related compounds suggests that specialized bacterial strains capable of degrading such chemicals are relatively rare .

These findings suggest that environmental remediation of 2-Chloro-5-nitrobenzothiazole may face similar challenges, requiring specialized microbial communities or engineered solutions for effective biodegradation.

Current Research and Future Directions

Emerging Research Areas

Current research on benzothiazole derivatives continues to expand our understanding of their properties and applications. Key areas of investigation relevant to 2-Chloro-5-nitrobenzothiazole include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of novel biological activities and therapeutic applications

-

Investigation of structure-activity relationships to guide rational design of derivatives

-

Identification of specific molecular targets and mechanisms of action

The potential of 2-Chloro-5-nitrobenzothiazole in antimicrobial and anticancer applications warrants further investigation, particularly given the global challenges of antimicrobial resistance and the need for new cancer therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume